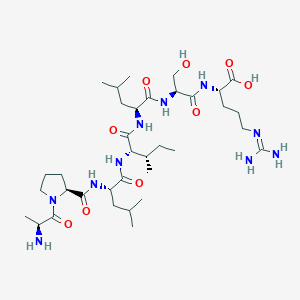
Ala-Pro-Leu-Ile-Leu-Ser-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Arginine” is a peptide composed of seven amino acids. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology. This specific sequence of amino acids can be found in various proteins and peptides that are involved in numerous physiological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Arginine” can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid, Alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, Proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Leucine, Isoleucine, Leucine, Serine, Arginine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like “Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Arginine” can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at amino acids like Methionine and Cysteine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize peptides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
科学的研究の応用
Chemistry
In chemistry, peptides like “Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Arginine” are used as model compounds to study peptide synthesis, structure, and function. They are also employed in the development of new synthetic methodologies and analytical techniques.
Biology
In biology, this peptide sequence can be found in various proteins and is involved in numerous cellular processes. It can be used to study protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Medicine
In medicine, peptides are used as therapeutic agents They can act as hormones, enzyme inhibitors, or antimicrobial agents
Industry
In the industrial sector, peptides are used in the production of pharmaceuticals, cosmetics, and food additives. They are also employed in biotechnology for the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. For “Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Arginine,” the peptide may interact with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways and physiological processes. The exact mechanism would require detailed studies involving molecular docking, binding assays, and functional analyses.
類似化合物との比較
Similar Compounds
- Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Lysine
- Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Histidine
- Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Glutamine
Uniqueness
The uniqueness of “Alanine-Proline-Leucine-Isoleucine-Leucine-Serine-Arginine” lies in its specific sequence, which determines its structure and function. The presence of Arginine at the C-terminus can impart unique properties such as increased basicity and potential interactions with negatively charged molecules. This sequence may also exhibit distinct biological activities compared to similar peptides with different C-terminal residues.
特性
CAS番号 |
225656-22-4 |
|---|---|
分子式 |
C35H64N10O9 |
分子量 |
768.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H64N10O9/c1-8-20(6)27(44-29(48)24(16-19(4)5)41-31(50)26-12-10-14-45(26)33(52)21(7)36)32(51)42-23(15-18(2)3)28(47)43-25(17-46)30(49)40-22(34(53)54)11-9-13-39-35(37)38/h18-27,46H,8-17,36H2,1-7H3,(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)(H,53,54)(H4,37,38,39)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
GFDPDJWSNMKVBJ-APGJSSKUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


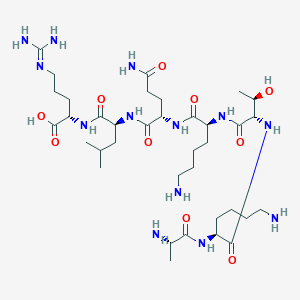
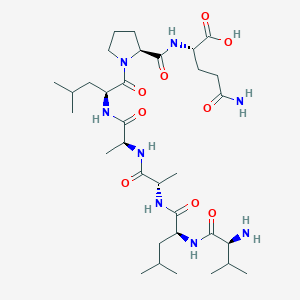


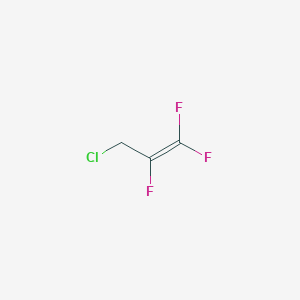

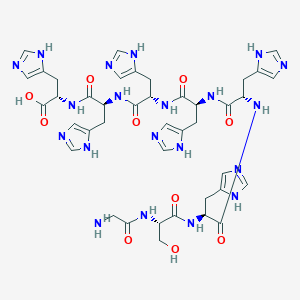
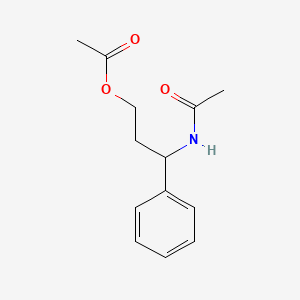

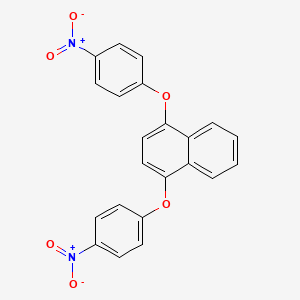


![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
